molecular formula C57H68N12O10 B549389 neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- CAS No. 135306-85-3

neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)-

Cat. No. B549389
CAS RN: 135306-85-3
M. Wt: 1081.2 g/mol
InChI Key: QQHOFZNACVKNHK-SXVLBCBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- is typically achieved through peptide synthesis methods . Companies like Bio-Synthesis and Creative Peptides offer services for the production of this peptide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- would be determined by its molecular structure. It has a molecular weight of 1081.2 g/mol. Other properties such as solubility, stability, and melting point would need to be determined experimentally.

Scientific Research Applications

NK2 Receptor Antagonist

MEN-10376 is a potent and selective NK2 receptor antagonist . It inhibits contractions induced by neurokinin A (NKA) in endothelium-deprived isolated rabbit pulmonary artery . This property makes it a valuable tool in studying the role of NK2 receptors in various physiological and pathological processes.

Selectivity Over Other Receptors

MEN-10376 displays a greater than 250-fold selectivity over NK1 and NK3 receptors . This high selectivity makes it an excellent tool for distinguishing the effects of NK2 receptors from those of NK1 and NK3 receptors in biological systems .

In Vivo Studies

In vivo, MEN-10376 has been shown to inhibit increases in bladder motility induced by the NK2 receptor agonist . This suggests potential applications in studying and treating conditions related to bladder function .

Bronchoconstriction Studies

MEN-10376 has been used to study bronchoconstriction in anesthetized guinea pigs . It inhibits increases in bronchoconstriction induced by the NK2 receptor agonist . This indicates its potential use in respiratory research, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Dopamine Receptor Interactions

MEN-10376 has been utilized to study its binding characteristics and interaction with different subtypes of dopamine receptors . These investigations are crucial for understanding the compound’s biochemical behavior and its potential effects on neural pathways .

Drug Development Research

Given its unique properties and effects, MEN-10376 can be used in drug development research. Its interactions with NK2 receptors and its effects on various biological systems can provide valuable insights for the development of new therapeutic agents .

Safety and Hazards

The safety and hazards associated with Neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)- would depend on factors such as its toxicity, reactivity, and handling procedures. A Material Safety Data Sheet (MSDS) would provide this information .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHOFZNACVKNHK-SXVLBCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

neurokinin A(4-10), Tyr(5)-Trp(6,8,9)-Lys(10)-

CAS RN

135306-85-3
Record name MEN 10376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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